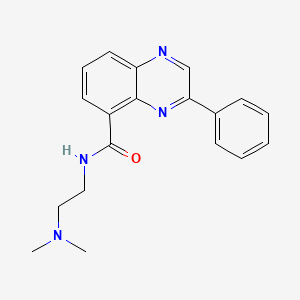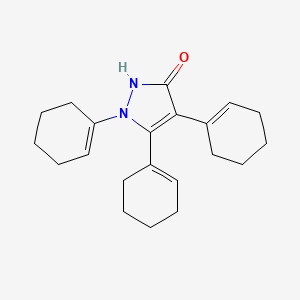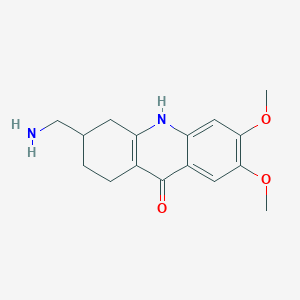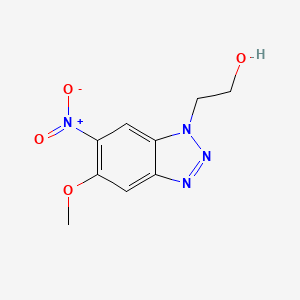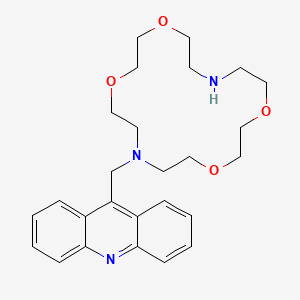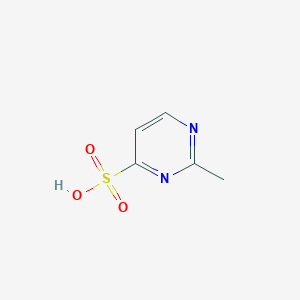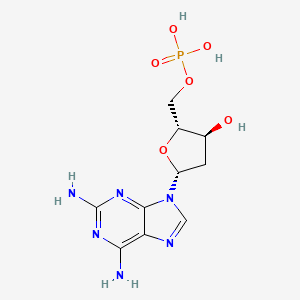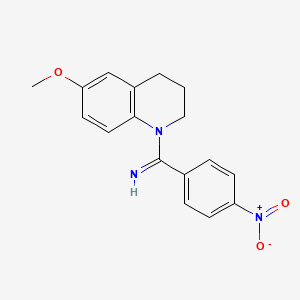
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.
Formation of the Methanimine Linkage: The final step involves the condensation of the methoxylated quinoline with 4-nitrobenzaldehyde under basic conditions to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group may enhance these activities.
Medicine
The compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its structural features suggest potential activity against a variety of biological targets.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and nitrophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure that forms the core of many biologically active compounds.
6-Methoxyquinoline: Similar in structure but lacks the nitrophenyl group.
4-Nitroaniline: Contains the nitrophenyl group but lacks the quinoline core.
Uniqueness
The combination of the quinoline core with both methoxy and nitrophenyl groups makes (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine unique. This structural arrangement may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
6625-44-1 |
|---|---|
Molekularformel |
C17H17N3O3 |
Molekulargewicht |
311.33 g/mol |
IUPAC-Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H17N3O3/c1-23-15-8-9-16-13(11-15)3-2-10-19(16)17(18)12-4-6-14(7-5-12)20(21)22/h4-9,11,18H,2-3,10H2,1H3 |
InChI-Schlüssel |
FTULKVCJQLXFKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=N)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12922057.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine](/img/structure/B12922064.png)
